4-Bromo-2-(chloromethyl)-1-iodobenzene
Overview
Description
“4-Bromo-2-(chloromethyl)-1-iodobenzene” is a type of organic compound. It likely contains a benzene ring with bromo, chloromethyl, and iodine substituents .
Synthesis Analysis
While specific synthesis methods for “4-Bromo-2-(chloromethyl)-1-iodobenzene” were not found, similar compounds often involve electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(chloromethyl)-1-iodobenzene” likely involves a benzene ring with bromo, chloromethyl, and iodine substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-(chloromethyl)-1-iodobenzene” are not specified in the search results .Scientific Research Applications
Synthesis and Halogenation
- 4-Bromo-2-(chloromethyl)-1-iodobenzene has been utilized in the synthesis of various organic compounds, particularly in reactions involving the formation of benzynes. Methods for the synthesis of derivatives, such as 1,2-dibromo-3-iodobenzene, 1,2-dibromo-4-iodobenzene, and 2,3-di-bromo-1,4-diiodobenzene, have been explored to facilitate these transformations (Diemer, Leroux, & Colobert, 2011).
Structural Analysis
- The compound has been part of studies focusing on halogen bonding and its structural significance in aromatic compounds, such as 4-halotriaroylbenzenes, where interactions like C-X...O=C play a crucial role (Pigge, Vangala, & Swenson, 2006).
Catalysis and Chemical Transformations
- It has been involved in catalytic processes, such as the CuI-catalyzed coupling with beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans. This showcases its utility in domino transformations involving intermolecular C-C and intramolecular C-O bond formations (Lu, Wang, Zhang, & Ma, 2007).
Physical and Thermodynamic Properties
- Research on its physical properties, such as vapor pressure and thermodynamic characteristics, has been conducted. These studies are vital for understanding its behavior under various conditions, which is crucial in designing and optimizing chemical processes involving this compound (Oonk, Linde, Huinink, & Blok, 1998).
Safety And Hazards
While specific safety and hazard information for “4-Bromo-2-(chloromethyl)-1-iodobenzene” was not found, similar compounds often require precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-2-(chloromethyl)-1-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMPAVCSOVHNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(chloromethyl)-1-iodobenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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